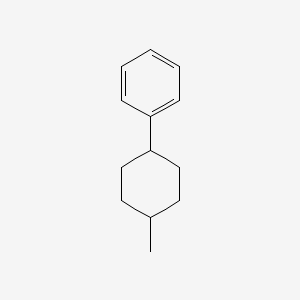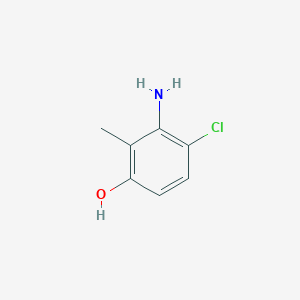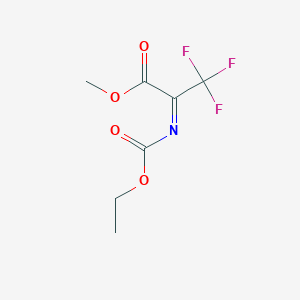
Silane, (bromomethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Silane, (bromomethyl)-, also known as (bromomethyl)trimethylsilane, is an organosilicon compound with the molecular formula C4H11BrSi. It is a colorless liquid that is used in various chemical reactions and industrial applications. This compound is particularly notable for its reactivity and versatility in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Silane, (bromomethyl)- can be synthesized through several methods. One common approach involves the halogen exchange reaction between chlorotrimethylsilane and magnesium bromide in diethyl ether or sodium bromide in acetonitrile . Another method involves the reaction of hexamethyldisilane with bromine in benzene solution or neat .
Industrial Production Methods
Industrial production of silane compounds often involves large-scale reactions under controlled conditions to ensure high purity and yield. The specific methods for producing Silane, (bromomethyl)- on an industrial scale are proprietary and may vary between manufacturers. the general principles of halogen exchange and direct bromination are commonly employed.
Analyse Des Réactions Chimiques
Types of Reactions
Silane, (bromomethyl)- undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Reduction Reactions: It can act as a hydride donor in reduction reactions, converting carbonyl compounds to alcohols.
Oxidation Reactions: Although less common, it can be oxidized under specific conditions to form silanols or other oxidized derivatives.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include alkoxides, amines, and thiolates.
Reducing Agents: Hydrosilanes and other silane derivatives are often used as reducing agents in the presence of catalysts like boron trifluoride or indium chloride.
Oxidizing Agents: Oxidizing agents such as hydrogen peroxide or peracids can be used to oxidize silane compounds.
Major Products Formed
Substitution Products: Depending on the nucleophile, the major products can include ethers, amines, or thioethers.
Reduction Products: The reduction of carbonyl compounds typically yields alcohols.
Oxidation Products: Oxidation can produce silanols or other oxygen-containing derivatives.
Applications De Recherche Scientifique
Silane, (bromomethyl)- has a wide range of applications in scientific research:
Biology: It is employed in the synthesis of biologically active molecules and as a protecting group for sensitive functional groups during multi-step syntheses.
Medicine: Research into its potential use in drug development and as a building block for pharmaceuticals is ongoing.
Industry: It is used in the production of fine chemicals, coatings, and adhesives due to its reactivity and ability to form stable bonds with various substrates
Mécanisme D'action
The mechanism of action of Silane, (bromomethyl)- in chemical reactions typically involves the formation of a reactive intermediate, such as a silyl cation or a bromonium ion. These intermediates can then undergo further reactions with nucleophiles or electrophiles to form the desired products. The molecular targets and pathways involved depend on the specific reaction conditions and the nature of the reactants .
Comparaison Avec Des Composés Similaires
Similar Compounds
Chlorotrimethylsilane: Similar in structure but contains a chlorine atom instead of a bromine atom.
Iodotrimethylsilane: Contains an iodine atom and is used in similar substitution and reduction reactions.
Trimethylsilyl Bromide: Another bromine-containing silane with similar reactivity.
Uniqueness
Silane, (bromomethyl)- is unique due to its specific reactivity profile, which allows for selective bromination and the formation of stable carbon-silicon bonds. Its ability to act as both a nucleophile and an electrophile in different reactions makes it a versatile reagent in organic synthesis .
Propriétés
InChI |
InChI=1S/CH2BrSi/c2-1-3/h1H2 |
Source


|
|---|---|---|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGYQWYPGWDHYHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C([Si])Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH2BrSi |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30336844 |
Source


|
| Record name | Silane, bromomethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30336844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1631-88-5 |
Source


|
| Record name | Silane, bromomethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30336844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![1,2,3,4-Tetrahydropyrrolo[1,2-a]pyrazine hydrochloride](/img/structure/B3048207.png)
![2-[3-(1H-Imidazol-1-yl)propoxy]benzaldehyde hydrochloride](/img/structure/B3048208.png)

![Phenol, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B3048212.png)

